molecular formula C6H3FINO B14852476 5-Fluoro-3-iodopicolinaldehyde

5-Fluoro-3-iodopicolinaldehyde

Cat. No.: B14852476
M. Wt: 251.00 g/mol
InChI Key: KZVVQWVSVSSZMU-UHFFFAOYSA-N
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Description

5-Fluoro-3-iodopicolinaldehyde: is an organic compound that belongs to the class of halogenated pyridines. It is characterized by the presence of both fluorine and iodine atoms attached to the pyridine ring, along with an aldehyde functional group. This compound is of significant interest in various fields of chemical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-3-iodopicolinaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method includes the halogenation of picolinaldehyde derivatives. For instance, the fluorination of 3-iodopicolinaldehyde can be achieved using electrophilic fluorinating agents under controlled conditions . Another approach involves the iodination of 5-fluoropicolinaldehyde using iodine and a suitable oxidizing agent .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors to maintain consistent reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The aldehyde group in 5-Fluoro-3-iodopicolinaldehyde can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The halogen atoms (fluorine and iodine) can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: 5-Fluoro-3-iodopyridine-2-carboxylic acid.

    Reduction: 5-Fluoro-3-iodopicolinyl alcohol.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-Fluoro-3-iodopicolinaldehyde is used as a building block in the synthesis of more complex organic molecules.

Biology and Medicine: In biological research, this compound can be used to study the effects of halogenated pyridines on biological systems. It may serve as a precursor for the synthesis of bioactive molecules, including potential pharmaceuticals .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and intermediates for various applications, including agrochemicals and dyes .

Mechanism of Action

The mechanism of action of 5-Fluoro-3-iodopicolinaldehyde is primarily determined by its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity. The halogen atoms can influence the compound’s reactivity and interaction with molecular targets, such as proteins and nucleic acids .

Comparison with Similar Compounds

  • 5-Fluoro-2-iodopyridine
  • 3-Fluoro-5-iodopyridine
  • 5-Fluoro-3-chloropicolinaldehyde

Comparison: Compared to similar compounds, 5-Fluoro-3-iodopicolinaldehyde is unique due to the specific positioning of the fluorine and iodine atoms on the pyridine ring, along with the presence of the aldehyde group.

Properties

Molecular Formula

C6H3FINO

Molecular Weight

251.00 g/mol

IUPAC Name

5-fluoro-3-iodopyridine-2-carbaldehyde

InChI

InChI=1S/C6H3FINO/c7-4-1-5(8)6(3-10)9-2-4/h1-3H

InChI Key

KZVVQWVSVSSZMU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1I)C=O)F

Origin of Product

United States

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